molecular formula C21H19NO7 B5199838 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone

3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone

Cat. No. B5199838
M. Wt: 397.4 g/mol
InChI Key: HUWZVXLMQRDIAM-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone, also known as DNF, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. DNF has been found to possess unique biochemical and physiological properties that make it a promising candidate for use in laboratory experiments and scientific research.

Mechanism of Action

The mechanism of action of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone is not fully understood. However, it has been suggested that 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone may exert its biological effects by binding to specific receptors or enzymes in cells. 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been found to have unique biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has also been found to possess antimicrobial activity against various bacterial strains. Additionally, 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been found to possess anti-inflammatory properties and has been suggested to have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has also been found to have low toxicity and can be used in various biological assays. However, there are also limitations to the use of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone in lab experiments. 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has poor solubility in water, which can limit its use in certain applications. Additionally, the mechanism of action of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone. One area of research could be to further investigate the mechanism of action of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone and identify its specific targets in cells. Another area of research could be to explore the potential applications of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone in drug delivery systems and as a fluorescent probe for imaging studies. Additionally, further studies could be conducted to investigate the potential use of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with 4-ethoxyphenylacetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent such as acetic anhydride under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone.

Scientific Research Applications

3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been found to have potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. It has also been found to have potential applications in drug delivery systems and as a fluorescent probe for imaging studies.

properties

IUPAC Name

(3Z)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO7/c1-4-28-16-7-5-13(6-8-16)18-11-15(21(23)29-18)9-14-10-19(26-2)20(27-3)12-17(14)22(24)25/h5-12H,4H2,1-3H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWZVXLMQRDIAM-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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